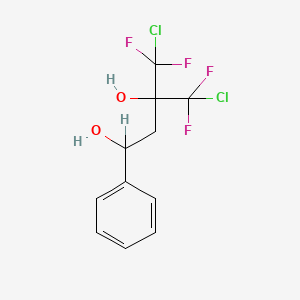
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol is an organic compound with the molecular formula C11H10Cl2F4O2 This compound is characterized by the presence of two chlorodifluoromethyl groups and a phenyl group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol typically involves the reaction of chlorodifluoromethane with a suitable phenylpropanediol precursor under controlled conditions. One common method involves the use of difluorocarbene intermediates, which can be generated in situ from reagents such as chlorodifluoromethane and a strong base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorodifluoromethyl groups to difluoromethyl or methyl groups.
Substitution: The chlorine atoms in the chlorodifluoromethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce difluoromethyl derivatives.
Scientific Research Applications
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The chlorodifluoromethyl groups can participate in various chemical reactions, altering the activity of enzymes or other proteins. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(diphenylphosphino)ferrocene: A compound with similar structural features but different functional groups.
1,1-Bis(diphenylphosphino)methane: Another related compound with phosphine groups instead of chlorodifluoromethyl groups.
Uniqueness
1,1-Bis(chlorodifluoromethyl)-3-phenyl-1,3-propanediol is unique due to the presence of chlorodifluoromethyl groups, which impart distinct chemical reactivity and properties. These groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
34848-21-0 |
|---|---|
Molecular Formula |
C11H10Cl2F4O2 |
Molecular Weight |
321.09 g/mol |
IUPAC Name |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C11H10Cl2F4O2/c12-10(14,15)9(19,11(13,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,8,18-19H,6H2 |
InChI Key |
ZGRPQOKXVFKJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(F)(F)Cl)(C(F)(F)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















